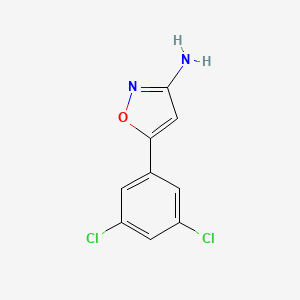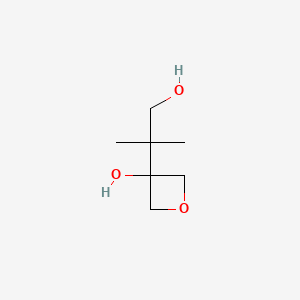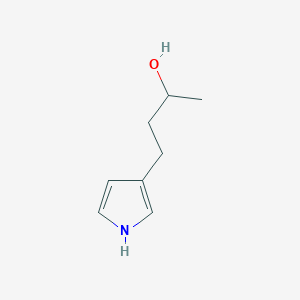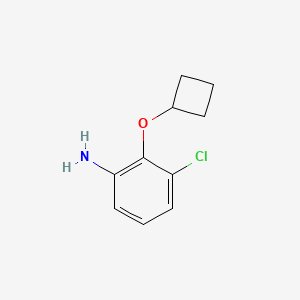
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol is a chiral alcohol with a unique bicyclic structure. This compound is characterized by the presence of an indane moiety, which is a fused bicyclic system consisting of a benzene ring and a cyclopentane ring. The compound’s chirality arises from the presence of a stereocenter at the ethan-1-ol moiety, making it an important molecule in asymmetric synthesis and chiral chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol typically involves the reduction of the corresponding ketone, (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient production of the desired enantiomer with high enantiomeric excess. The process is typically conducted under high pressure and temperature to achieve optimal conversion rates.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane or phosphorus tribromide (PBr3) in ether.
Major Products Formed
Oxidation: (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethanone.
Reduction: (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethane.
Substitution: (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethyl chloride.
Aplicaciones Científicas De Investigación
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in asymmetric synthesis and the development of chiral catalysts.
Biology: Investigated for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to exhibit enantioselective binding, which can lead to different biological effects depending on the enantiomer. The pathways involved in its mechanism of action may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol
- 1-(2,3-dihydro-1H-inden-1-yl)ethanone
- 1-(2,3-dihydro-1H-inden-1-yl)ethane
Uniqueness
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its racemic or other enantiomeric forms. This uniqueness makes it valuable in chiral synthesis and applications where enantioselectivity is crucial.
Propiedades
Fórmula molecular |
C11H14O |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethanol |
InChI |
InChI=1S/C11H14O/c1-8(12)10-7-6-9-4-2-3-5-11(9)10/h2-5,8,10,12H,6-7H2,1H3/t8-,10?/m0/s1 |
Clave InChI |
MEKDUGFLAOZSOQ-PEHGTWAWSA-N |
SMILES isomérico |
C[C@@H](C1CCC2=CC=CC=C12)O |
SMILES canónico |
CC(C1CCC2=CC=CC=C12)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B13613037.png)




aminehydrochloride](/img/structure/B13613054.png)





![2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid](/img/structure/B13613111.png)


